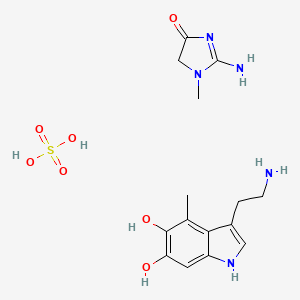
6-Aminohexanamide
Übersicht
Beschreibung
6-Aminohexanamide is an organic compound with the molecular formula C6H14N2O. It is a fatty amide and is also known as epsilon-aminocaproamide. This compound is characterized by the presence of an amino group (-NH2) and an amide group (-CONH2) attached to a six-carbon aliphatic chain. It is a solid at room temperature and has a melting point of 50-51°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Aminohexanamide can be synthesized through the hydrogenation of lysine amide precursors. One common method involves the two-step hydrogenation of 2-oximino-6-nitrohexanamide. In the first step, 2-oximino-6-aminohexanamide is produced as an intermediate. This intermediate is then hydrogenated in the presence of a carboxylic acid and hydrogen to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar hydrogenation processes, optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Aminohexanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: 6-Aminohexanoic acid.
Reduction: Hexylamine.
Substitution: Various substituted hexanamides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
6-Aminohexanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6-aminohexanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The amide group can participate in peptide bond formation, making it a valuable intermediate in the synthesis of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
- 6-Aminohexanoic acid
- 1,6-Hexanediamine
- 8-Aminooctanoic acid
Comparison:
6-Aminohexanoic acid: Similar structure but with a carboxylic acid group instead of an amide group. It is used in the synthesis of nylon-6.
1,6-Hexanediamine: Contains two amino groups and is used in the production of nylon-6,6.
8-Aminooctanoic acid: Has a longer carbon chain and is used in the synthesis of various polymers.
Uniqueness: 6-Aminohexanamide is unique due to its specific combination of an amino group and an amide group on a six-carbon chain, making it versatile for various chemical reactions and applications .
Eigenschaften
IUPAC Name |
6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHYDRXTDZFRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059909 | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
373-04-6 | |
| Record name | 6-Aminohexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanamide, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanamide, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminohexanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 6-aminohexanamide and how does it interact with its target?
A1: this compound plays a crucial role in understanding plant enzymes involved in putrescine biosynthesis. Specifically, it serves as a product analog for agmatine iminohydrolase (AIH), the second enzyme in the agmatine pathway of putrescine production [, ]. Structural studies using this compound provide a snapshot of the enzyme's conformation during catalysis. This interaction reveals a tunnel-shaped active site in AIH, which undergoes significant structural rearrangements upon binding this compound []. This "closed" conformation of the active site, facilitated by a loop structure, appears crucial for the catalytic activity of plant AIHs [].
Q2: What are the material properties of this compound, and how do these properties relate to its applications?
A2: While specific material properties of this compound are not extensively discussed in the provided research, its use as a building block in polyimide synthesis is highlighted []. As a diamine, this compound reacts with dianhydrides to form polyimides with varying properties depending on the chosen dianhydride. For instance, when reacted with perylene dianhydride, the resulting polyimide (PI-4) exhibited enhanced solubility in organic solvents, a high glass transition temperature (206 °C), and a high char yield (31.5%) []. These properties are desirable for applications requiring thermal stability and solubility, such as in aerospace and various industrial processes [].
Q3: What analytical methods are employed to study this compound and its derivatives?
A3: A range of analytical techniques are utilized to characterize this compound and its derivatives. In the context of polyimide synthesis, Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are employed to investigate the physicochemical properties of the resulting polymers []. Additionally, scanning electron microscopy (SEM) provides insights into the surface morphology and particle size of the synthesized polyimides []. For studying enzyme interactions, X-ray crystallography is crucial in elucidating the structural details of the enzyme-ligand complex, as demonstrated with Medicago truncatula AIH and this compound [].
Q4: Beyond its role as a research tool, are there any known applications of this compound in other fields?
A4: While the provided research primarily focuses on the biological and material aspects of this compound, its potential applications extend beyond these domains. Its use as a monomer in polymer chemistry, particularly in the synthesis of Nylon 6, is well-documented []. Further research is necessary to fully explore and exploit the potential applications of this compound in various fields.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)












